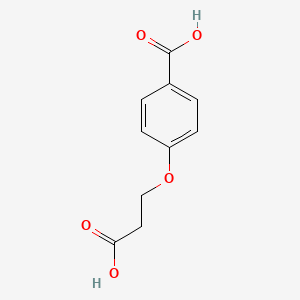
4-(2-Carboxyethoxy)benzoic acid
Cat. No. B8692819
Key on ui cas rn:
35005-19-7
M. Wt: 210.18 g/mol
InChI Key: GSIWQGAOMQHQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06841560B2
Procedure details


3-(4-Carboxyphenoxy)propionic acid (2.5 g) [prepared according to the procedure of J. Lichtenberger and R. Geyer. Bull. Soc. Chim. Fr., 1963 275] in conc. sulfuric acid (20 ml) was heated to 100° C. for 4 h and then poured onto crushed ice. The resultant precipitate was filtered and dried in vacuo to give the title compound (1.6 g).


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:15]=[CH:14][C:7]([O:8][CH2:9][CH2:10][C:11]([OH:13])=O)=[CH:6][CH:5]=1)([OH:3])=[O:2]>S(=O)(=O)(O)O>[O:13]=[C:11]1[C:6]2[C:7](=[CH:14][CH:15]=[C:4]([C:1]([OH:3])=[O:2])[CH:5]=2)[O:8][CH2:9][CH2:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C1=CC=C(OCCC(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
onto crushed ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant precipitate was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1CCOC2=CC=C(C=C12)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
